4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining a thieno and pyridine moiety, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid typically involves multi-step processes. One common method starts with the nucleophilic aromatic substitution of aniline derivatives, followed by cyclization reactions. For instance, a tandem nucleophilic aromatic substitution/cyclization reaction can be employed to form the core structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: Shares a similar core structure but with a quinoline moiety instead of pyridine.
4-Oxo-4,5-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid: Another related compound with a pyrimidine ring.
Uniqueness
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
60249-02-7 |
---|---|
Molekularformel |
C8H5NO3S |
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-4-1-2-13-6(4)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
LTUVSXWFSWZPLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=O)NC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.